N-(1,1-dioxothiolan-3-yl)-2-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,1-dioxothiolan-3-yl)-2-methylbenzamide is a chemical compound that belongs to the class of benzamides It features a thiolane ring with a dioxo group and a methyl-substituted benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxothiolan-3-yl)-2-methylbenzamide typically involves the reaction of 3-aminothiolane with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an aprotic solvent like dichloromethane at low temperatures to ensure high yield and purity. The resulting product is then purified using recrystallization techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Solvent recovery and recycling are also crucial aspects of industrial production to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxothiolan-3-yl)-2-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfone derivatives.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form amine derivatives.
Substitution: The methyl group on the benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides depending on the electrophile used.
Scientific Research Applications
N-(1,1-dioxothiolan-3-yl)-2-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-(1,1-dioxothiolan-3-yl)-2-methylbenzamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The dioxothiolan ring and benzamide moiety play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the specific application and target enzyme.
Comparison with Similar Compounds
Similar Compounds
- N-(1,1-dioxothiolan-3-yl)-3-methylbenzamide
- N-(1,1-dioxothiolan-3-yl)-4-methylbenzamide
- N-(1,1-dioxothiolan-3-yl)-2-chlorobenzamide
Uniqueness
N-(1,1-dioxothiolan-3-yl)-2-methylbenzamide is unique due to its specific substitution pattern on the benzene ring, which can influence its chemical reactivity and biological activity. The presence of the dioxothiolan ring also imparts distinct properties compared to other benzamide derivatives, making it a valuable compound for various applications .
Properties
CAS No. |
615273-75-1 |
---|---|
Molecular Formula |
C12H15NO3S |
Molecular Weight |
253.32g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-methylbenzamide |
InChI |
InChI=1S/C12H15NO3S/c1-9-4-2-3-5-11(9)12(14)13-10-6-7-17(15,16)8-10/h2-5,10H,6-8H2,1H3,(H,13,14) |
InChI Key |
XCGMQBNZFYJDNN-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NC2CCS(=O)(=O)C2 |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2CCS(=O)(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.